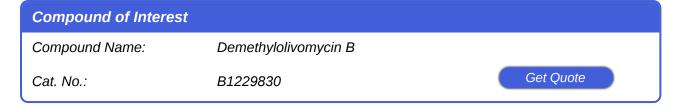


Spectroscopic and Structural Analysis of Demethylolivomycin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Demethylolivomycin B is a member of the aureolic acid family of antibiotics, a group of polyketide-derived natural products known for their potent antitumor and antimicrobial activities. While specific, publicly available spectroscopic data for **demethylolivomycin B** is limited, this guide provides a comprehensive overview of the expected spectroscopic characteristics and the methodologies typically employed for the structural elucidation of this class of compounds. The information presented is based on the analysis of closely related analogs, such as olivomycin A and B.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **demethylolivomycin B**, extrapolated from known data for olivomycin B. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for the Aglycone Core of **Demethylolivomycin B**



1	-190
2	-50
3	-210
4	-85
4a ~	-140
5	-115
6	-160
6a ~	-110
7	-145
8	-118
9	-162
10	-105
10a ~	-135
11 ~	-112
12 ~	-158
12a ~	-108
1' ~	-75
2' ~	-205
3' ~	-45
4' ~	-25
5' ~	-20

Note: The demethylation is presumed to occur at one of the methoxy groups on the aglycone or sugar moieties, which would lead to a significant upfield shift for the attached carbon and the



loss of the corresponding methoxy signal in both ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹H NMR Data for Key Protons in **Demethylolivomycin B**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~7.2	d	~8.0
H-7	~7.5	S	-
H-11	~7.0	d	~8.0
OCH ₃	~3.8-4.0	S	-
Sugar Protons	~3.0-5.5	m	-
Methyl Protons	~1.0-1.5	d/s	~6.0-7.0

Table 3: Predicted Mass Spectrometry Data for Demethylolivomycin B

Ionization Mode	Predicted m/z	Ion Type
ESI+	[M+Na] ⁺	Sodium Adduct
ESI+	[M+H]+	Protonated Molecule
ESI-	[M-H] ⁻	Deprotonated Molecule

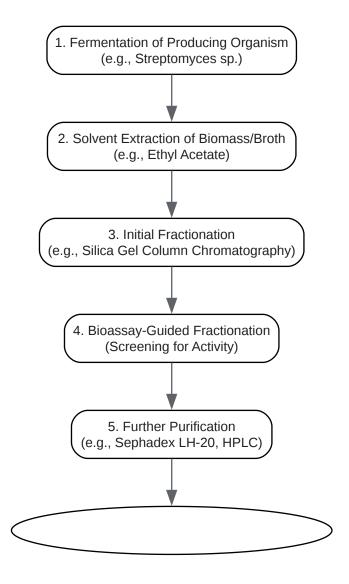
Note: The exact mass will depend on the specific site of demethylation compared to olivomycin B ($C_{56}H_{80}O_{26}$). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Experimental Protocols

The structural elucidation of novel or modified natural products like **demethylolivomycin B** relies on a standardized workflow.

Isolation and Purification Workflow





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Caption: General workflow for the isolation of demethylolivomycin B.

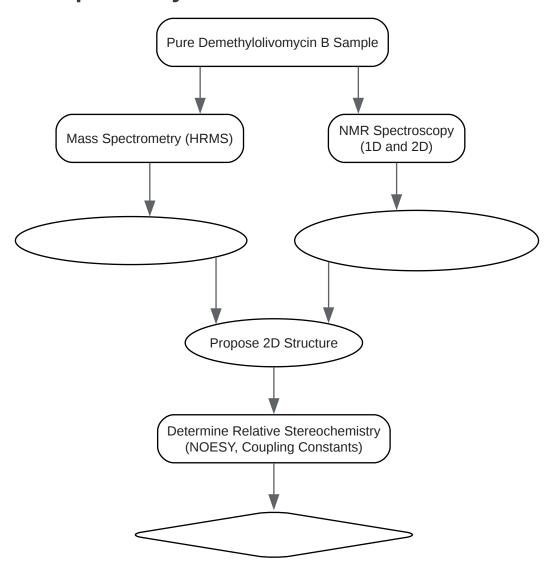
Structure Elucidation Protocol

- Mass Spectrometry (MS):
 - Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization
 (MALDI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
 - Purpose: To determine the molecular weight and elemental composition of the parent molecule and its fragments.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H NMR: To identify the number and types of protons and their neighboring environments.
- ¹³C NMR: To determine the number and types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.
- NOESY: To determine the relative stereochemistry of the molecule.

Spectroscopic Analysis Workflow



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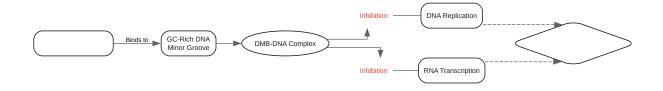
Caption: Workflow for the structural elucidation of demethylolivomycin B.



Signaling Pathway Involvement

Aureolic acid antibiotics, including the olivomycin family, are known to exert their biological effects primarily through the inhibition of DNA and RNA synthesis. This is achieved by binding to the minor groove of GC-rich regions of DNA.

Mechanism of Action Pathway



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Caption: Proposed mechanism of action for **demethylolivomycin B**.

This guide provides a foundational understanding for researchers initiating work on **demethylolivomycin B**. The successful characterization will ultimately depend on the empirical data obtained from the isolated compound.

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